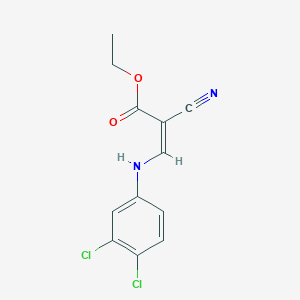
Ethyl 3-((3,4-dichlorophenyl)amino)-2-nitriloprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-((3,4-dichlorophenyl)amino)-2-nitriloprop-2-enoate, also known as EDC-NPA, is an organic compound that is used in the synthesis of various compounds and materials. It is a colorless, water-soluble solid, and is widely used in the pharmaceutical and biotechnology industries. EDC-NPA is a versatile compound that can be used to synthesize a wide range of compounds and materials.
Aplicaciones Científicas De Investigación
Ethyl 3-((3,4-dichlorophenyl)amino)-2-nitriloprop-2-enoate has a wide range of applications in scientific research. It is used in the synthesis of various compounds and materials, such as polymers, dyes, and pharmaceuticals. It is also used in the synthesis of various biologically active molecules, such as peptides, proteins, and nucleic acids. Ethyl 3-((3,4-dichlorophenyl)amino)-2-nitriloprop-2-enoate has also been used in the synthesis of various polymers and organic materials.
Mecanismo De Acción
The mechanism of action of Ethyl 3-((3,4-dichlorophenyl)amino)-2-nitriloprop-2-enoate is not fully understood. However, it is believed that it acts as a nucleophile, which means that it can react with other molecules to form new compounds. It is also believed that Ethyl 3-((3,4-dichlorophenyl)amino)-2-nitriloprop-2-enoate can act as a catalyst, which means that it can accelerate the reaction of other molecules.
Biochemical and Physiological Effects
Ethyl 3-((3,4-dichlorophenyl)amino)-2-nitriloprop-2-enoate has been shown to have a wide range of biochemical and physiological effects. It has been shown to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. It has also been shown to be an effective inhibitor of the enzyme lipoxygenase (LOX), which is involved in the metabolism of fatty acids. In addition, Ethyl 3-((3,4-dichlorophenyl)amino)-2-nitriloprop-2-enoate has been shown to have anti-inflammatory and anti-oxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using Ethyl 3-((3,4-dichlorophenyl)amino)-2-nitriloprop-2-enoate in laboratory experiments is its versatility. It can be used in a wide range of experiments, from synthesizing compounds and materials to studying biochemical and physiological effects. However, there are some limitations to using Ethyl 3-((3,4-dichlorophenyl)amino)-2-nitriloprop-2-enoate in laboratory experiments. It is a toxic compound and should be handled with care. In addition, it can be difficult to purify and isolate Ethyl 3-((3,4-dichlorophenyl)amino)-2-nitriloprop-2-enoate from the reaction mixture.
Direcciones Futuras
There are many potential future directions for Ethyl 3-((3,4-dichlorophenyl)amino)-2-nitriloprop-2-enoate research. One potential direction is to explore its use in the synthesis of new compounds and materials. Another potential direction is to further study its biochemical and physiological effects. Additionally, further research could be done to explore its potential use in drug development and delivery. Finally, further research could be done to explore its potential use in the synthesis of polymers and other organic materials.
Métodos De Síntesis
Ethyl 3-((3,4-dichlorophenyl)amino)-2-nitriloprop-2-enoate is synthesized by a two-step process. The first step involves the reaction of ethyl 3-chloro-2-nitriloprop-2-enoate (EDC) with 3,4-dichloroaniline (DCA) in the presence of a base catalyst. This reaction produces the desired Ethyl 3-((3,4-dichlorophenyl)amino)-2-nitriloprop-2-enoate, along with other byproducts. The second step involves the purification of Ethyl 3-((3,4-dichlorophenyl)amino)-2-nitriloprop-2-enoate from the reaction mixture. This is done by distillation or recrystallization.
Propiedades
IUPAC Name |
ethyl (Z)-2-cyano-3-(3,4-dichloroanilino)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-2-18-12(17)8(6-15)7-16-9-3-4-10(13)11(14)5-9/h3-5,7,16H,2H2,1H3/b8-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWWTYFVQCQDRF-FPLPWBNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=C(C=C1)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\NC1=CC(=C(C=C1)Cl)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-((3,4-dichlorophenyl)amino)-2-nitriloprop-2-enoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid; 95%](/img/structure/B6324242.png)